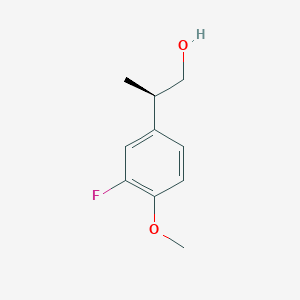

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Description

Properties

IUPAC Name |

(2R)-2-(3-fluoro-4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCNJZBHGUORQU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable chiral auxiliary.

Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor compound.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

Oxidation: 3-Fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzoic acid.

Reduction: 3-Fluoro-4-methoxypropane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

- This compound serves as an essential building block in the synthesis of pharmaceutical agents targeting specific receptors or enzymes. Its enantiomeric configuration plays a crucial role in determining its biological activity, influencing the pharmacodynamics and pharmacokinetics of derived compounds.

Potential Therapeutic Uses

- Research indicates that (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol may exhibit anti-inflammatory and antimicrobial properties. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

Organic Synthesis

Intermediate in Complex Molecule Synthesis

- The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be tailored through various chemical transformations, allowing for the development of novel compounds with desired properties.

Synthesis Techniques

- Common synthetic routes include catalytic hydrogenation using chiral catalysts and continuous flow reactors, which enhance efficiency and scalability. Additionally, reduction methods such as sodium borohydride or lithium aluminum hydride are employed to convert starting materials to the desired alcohol form.

Biological Studies

Investigating Structure-Activity Relationships

- The presence of fluorine and methoxy groups significantly impacts the compound's binding affinity and selectivity towards biological targets. Studies often focus on how these substituents affect the compound's pharmacological effects, leading to insights into drug design and development .

Mechanism of Action

- The mechanism by which this compound exerts its effects involves selective binding to molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, providing a basis for its therapeutic potential.

Industrial Applications

Development of Specialty Chemicals

- In industrial settings, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical characteristics .

-

Anti-inflammatory Research

- Preliminary studies have highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its utility in developing treatments for conditions like arthritis or asthma.

- Synthesis of Derivative Compounds

Mechanism of Action

The mechanism of action of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. These substituents can also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Stereochemical and Physicochemical Properties

- Chirality : The (2R)-configuration in the target compound and YOK-1204 is crucial for receptor interaction. Racemic mixtures (e.g., indolyloxy analogues in [2]) often show reduced efficacy.

Biological Activity

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is an organic compound notable for its unique structural characteristics, which include a fluorine atom and a methoxy group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C10H13FNO2, with a molecular weight of approximately 184.21 g/mol. The (2R) configuration is significant due to its impact on biological interactions.

The biological activity of this compound is primarily influenced by its interactions with specific receptors and enzymes. The presence of the fluorine atom and methoxy group enhances its binding affinity and selectivity towards various biological targets. Research indicates that this compound can modulate biological pathways through selective binding mechanisms, leading to significant pharmacological effects.

Biological Targets

Studies have shown that this compound interacts with several key biological targets, including:

- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : The compound shows potential in binding to receptor sites, influencing signaling pathways.

The detailed interactions and effects on these targets are still under investigation, but initial findings suggest a promising profile for therapeutic applications.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural features:

- Absorption : The methoxy group may enhance lipid solubility, improving absorption rates.

- Metabolism : The compound's metabolism involves enzymatic processes that can be affected by the presence of the fluorine atom, potentially leading to altered metabolic pathways compared to non-fluorinated analogs.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antitumor Activity : Preliminary research indicates that this compound may exhibit antitumor properties through the inhibition of specific kinases involved in cancer cell proliferation.

- Neuroprotective Effects : Investigations into neuroprotective effects have shown potential benefits in models of neurodegenerative diseases, suggesting that it may influence pathways related to oxidative stress and inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2-Fluoro-4-methoxyphenyl)propan-1-ol | C10H13FNO2 | Similar fluorine and methoxy groups but different positioning |

| 1-(3-fluoro-4-methoxyphenyl)propan-1-ol | C10H13FNO2 | Different stereochemistry affecting biological activity |

| 3-(4-Fluoro-3-methoxyphenyl)propan-1-ol | C10H13FNO2 | Variation in position of substituents affecting reactivity |

This table highlights how variations in structure can significantly impact the biological activity and therapeutic potential of related compounds.

Q & A

Q. What are the optimal synthetic routes for (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves asymmetric reduction or chiral resolution. For example:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) to reduce ketone precursors, ensuring enantioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Chiral Resolution : Separate racemic mixtures using chiral stationary phases in HPLC or enzymatic kinetic resolution. Validate enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy .

- Quality Control : Confirm stereochemical purity using X-ray crystallography (as in for analogous fluorophenyl compounds) or advanced NMR techniques (e.g., NOESY for spatial configuration analysis) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy and fluorine groups). ¹⁹F NMR quantifies fluorine environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.

- Chiral HPLC : Use columns like Chiralpak® IA/IB to resolve enantiomers and assess purity .

- X-ray Diffraction : Resolve absolute configuration, as demonstrated for structurally similar compounds in .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s binding affinity in enzyme inhibition studies?

Methodological Answer: The fluorine atom enhances binding via:

- Electron-Withdrawing Effects : Polarizes aromatic rings, increasing dipole interactions with hydrophobic enzyme pockets.

- Hydrogen Bonding : Fluorine can act as a weak hydrogen bond acceptor, as seen in RPE65 inhibition studies () .

- Comparative Analysis : Test fluorinated vs. non-fluorinated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD). For example, highlights similar compounds where fluorine improved IC₅₀ values by 2–3 fold .

Q. What strategies resolve data discrepancies in reported biological activity across studies?

Methodological Answer: Discrepancies may arise from:

- Purity Issues : Validate compound purity (>95% via HPLC) and stereochemical consistency (e.g., ’s safety data emphasizes purity protocols) .

- Assay Variability : Standardize assays (e.g., enzyme source, buffer pH, incubation time). For example, notes organic degradation in prolonged experiments, necessitating controlled conditions .

- Structural Confirmation : Re-analyze disputed samples using X-ray crystallography or 2D NMR to rule out structural misassignment .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., enzymes in ). Validate with mutagenesis studies .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on fluorine’s role in stabilizing interactions .

- QSAR Modeling : Develop quantitative structure-activity relationship models using datasets from analogs (e.g., ’s compound table) to predict bioactivity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.